2-[(E)-[(1H-indol-3-yl)methylidene]amino]-4,5-diphenylfuran-3-carbonitrile
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Overview
Description
2-[(E)-[(1H-indol-3-yl)methylidene]amino]-4,5-diphenylfuran-3-carbonitrile is a complex organic compound that features an indole moiety, a furan ring, and a nitrile group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The indole moiety is a prevalent structure in many natural products and pharmaceuticals, making this compound a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(1H-indol-3-yl)methylidene]amino]-4,5-diphenylfuran-3-carbonitrile typically involves the condensation of an indole derivative with a furan-based aldehyde. One common method involves the use of a base-catalyzed reaction where the indole derivative reacts with 4,5-diphenylfuran-3-carbaldehyde in the presence of a suitable base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-[(1H-indol-3-yl)methylidene]amino]-4,5-diphenylfuran-3-carbonitrile can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, hydrogen gas, palladium on carbon.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and Lewis acids (aluminum chloride).
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted indole derivatives depending on the reagents used.
Scientific Research Applications
2-[(E)-[(1H-indol-3-yl)methylidene]amino]-4,5-diphenylfuran-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to the biological activity of the indole moiety.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and natural product analogs.
Material Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-[(E)-[(1H-indol-3-yl)methylidene]amino]-4,5-diphenylfuran-3-carbonitrile involves its interaction with various molecular targets. The indole moiety can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit certain kinases involved in cancer cell proliferation, leading to apoptosis or cell cycle arrest . The nitrile group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl)methylidene]acetohydrazide: Similar indole-based structure with different substituents.
1H-Indole-3-ethanamine, N-methyl-: Another indole derivative with a different functional group.
Uniqueness
2-[(E)-[(1H-indol-3-yl)methylidene]amino]-4,5-diphenylfuran-3-carbonitrile is unique due to the combination of the indole moiety, furan ring, and nitrile group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-[(E)-1H-indol-3-ylmethylideneamino]-4,5-diphenylfuran-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17N3O/c27-15-22-24(18-9-3-1-4-10-18)25(19-11-5-2-6-12-19)30-26(22)29-17-20-16-28-23-14-8-7-13-21(20)23/h1-14,16-17,28H/b29-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYVLUHZOPVFCV-STBIYBPSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=C2C#N)N=CC3=CNC4=CC=CC=C43)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(OC(=C2C#N)/N=C/C3=CNC4=CC=CC=C43)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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